Cas no 28867-18-7 (4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2))
![4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2) structure](https://it.kuujia.com/scimg/cas/28867-18-7x500.png)
28867-18-7 structure
Nome del prodotto:4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2)
4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2)
- [5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate,dihydrochloride
- 4-Piperidinol,5-dibutylaminomethyl-4-phenyl-1,2,5-trimethyl-,propionate,dihydrochloride
- 5-Dibutylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol,propionate,dihydrochloride
- 4-Piperidinol, 5-dibutylaminomethyl-4-phenyl-1,2,5-trimethyl-, propionate, dihydrochloride
- 5-[(Dibutylamino)methyl]-1,2,5-trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/2)
- 5-Dibutylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, propionate, dihydrochloride
- DTXSID40951502
- 28867-18-7
-
- Inchi: InChI=1S/C26H44N2O2.2ClH/c1-7-10-17-28(18-11-8-2)21-25(5)20-27(6)22(4)19-26(25,30-24(29)9-3)23-15-13-12-14-16-23;;/h12-16,22H,7-11,17-21H2,1-6H3;2*1H
- Chiave InChI: ORIDRKKXBMDHTM-UHFFFAOYSA-N
- Sorrisi: Cl.Cl.CCCCN(CC1(CN(C)C(C)CC1(C1C=CC=CC=1)OC(CC)=O)C)CCCC
Proprietà calcolate
- Massa esatta: 488.29400
- Massa monoisotopica: 488.294
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 12
- Complessità: 511
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.8Ų
Proprietà sperimentali
- Punto di ebollizione: 477.6°Cat760mmHg
- Punto di infiammabilità: 242.7°C
- PSA: 32.78000
- LogP: 7.00950
4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2) Letteratura correlata
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
28867-18-7 (4-Piperidinol,5-[(dibutylamino)methyl]-1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride(1:2)) Prodotti correlati
- 939-55-9(2-Chloroethyl benzoate)
- 1008268-01-6(N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide)
- 2227426-37-9(CXCR7 modulator 2)
- 41873-74-9(p-Tolyl Crotonate)
- 20485-22-7(Butanoic acid,1-methyl-1H-indol-3-yl ester)
- 1414870-54-4((2,6-Bromobenzyl)-diethylamine)
- 885518-48-9(Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 1797008-74-2(3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt)
- 2201243-63-0(1-(bromomethyl)-1-fluoro-4,4-dimethylcyclohexane)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
